Ethyl 4-(3,4,5-trimethoxyphenyl)-4-oxobutanoate
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Overview
Description
Ethyl 4-(3,4,5-trimethoxyphenyl)-4-oxobutanoate is not directly mentioned in the provided papers. However, the papers discuss various ethyl 3-oxobutanoate derivatives, which are structurally related to the compound . These derivatives are synthesized through different reactions, such as Knoevenagel condensation, and are characterized by various methods including NMR, mass spectroscopy, and X-ray diffraction studies. They exhibit a range of biological activities, including antimicrobial and antioxidant properties .
Synthesis Analysis
The synthesis of related compounds typically involves Knoevenagel condensation reactions, where an aldehyde is reacted with ethyl acetoacetate in the presence of a catalytic amount of piperidine and trifluoroacetic acid under reflux conditions . For example, ethyl 2-(4-methylbenzylidene)-3-oxobutanoate and its derivatives are synthesized using this method .
Molecular Structure Analysis
X-ray diffraction studies have been used to determine the crystal and molecular structure of these compounds. They often crystallize in different space groups, with Z conformation about the C=C double bond being common . The molecular structures are stabilized by various interactions, including hydrogen bonds and π-π stacking .
Chemical Reactions Analysis
The ethyl 3-oxobutanoate derivatives participate in various chemical reactions. For instance, ethyl 4-bromo-3-oxobutanoate reacts with diethyl malonate and methyl cyanoacetate to produce different substituted products . Additionally, ethyl 5-aroyl-4-pyrone-2-carboxylates react with hydroxylamine to produce isoxazole derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are characterized by spectroscopic methods such as NMR, mass, and UV-Vis spectroscopy. They exhibit antimicrobial and antioxidant activities, which are evaluated in vitro . The crystal structures provide insight into the molecular conformations and the types of intermolecular interactions present, which can influence the physical properties of these compounds .
Scientific Research Applications
Antioxidant Properties
Ethyl 4-(3,4,5-trimethoxyphenyl)-4-oxobutanoate, identified as compound T-2 in a study, was synthesized and evaluated for its antioxidant properties. This compound was tested alongside other 4-hydroxycoumarin derivatives for in vitro antioxidant activity in a hypochlorous system. The synthesis of T-2 involves a Knoevenagel reaction followed by a Michael addition reaction. The study highlighted its significant potential as an antioxidant agent (Stanchev et al., 2009).
Growth-Regulating Activity in Plants
Another study explored the growth-regulating activity of this compound on soybean plants. The compound, along with other derivatives, was tested in various concentrations for its effects on plant growth. The results showed a concentration-dependent growth regulation, with this compound exerting a significant suppression effect on plant biomass accumulation, root length, and plant height (Stanchev et al., 2010).
Synthesis and Molecular Structure
A study focused on the synthesis, molecular structure, and evaluation of this compound for its antimicrobial and antioxidant activities. The study detailed the Knoevenagel condensation reaction used for synthesis and provided insights into the compound's structure through spectral studies and X-ray diffraction (Kumar et al., 2016).
Biosynthesis of Ethylene from Methionine
Research on the biosynthesis of ethylene from methionine identified this compound as a putative intermediate. The study used various spectroscopic methods to identify the compound in culture fluids of different bacteria and fungi, contributing to our understanding of ethylene biosynthesis (Billington et al., 1979).
Future Directions
Mechanism of Action
Target of Action
Related compounds such as (e)-3-(3,4,5-trimethoxyphenyl) acrylic acid (tmca) amide derivatives have shown good binding interactions with the gaba transferase .
Mode of Action
It’s worth noting that compounds with similar structures have been found to exhibit anticonvulsant and sedative activities
Biochemical Pathways
Related compounds have been associated with the gaba neurotransmission pathway , which plays a crucial role in inhibitory signaling in the nervous system.
Pharmacokinetics
Natural products with similar structures often allow for biological activity or structural modification to improve potency and pharmacokinetics .
Result of Action
Related compounds have shown promising cytostatic activity against multiple cell lines .
Action Environment
It’s worth noting that the efficacy of similar compounds can be influenced by various factors, such as gene mutations or other environmental factors .
properties
IUPAC Name |
ethyl 4-oxo-4-(3,4,5-trimethoxyphenyl)butanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O6/c1-5-21-14(17)7-6-11(16)10-8-12(18-2)15(20-4)13(9-10)19-3/h8-9H,5-7H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMBVKSUEKGYRDK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(=O)C1=CC(=C(C(=C1)OC)OC)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30645847 |
Source
|
Record name | Ethyl 4-oxo-4-(3,4,5-trimethoxyphenyl)butanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30645847 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
856811-67-1 |
Source
|
Record name | Ethyl 4-oxo-4-(3,4,5-trimethoxyphenyl)butanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30645847 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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